3-Thiophenemalonic acid

Catalog No.
S1519324
CAS No.
21080-92-2
M.F
C7H6O4S
M. Wt
186.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Thiophenemalonic acid

CAS Number

21080-92-2

Product Name

3-Thiophenemalonic acid

IUPAC Name

2-thiophen-3-ylpropanedioic acid

Molecular Formula

C7H6O4S

Molecular Weight

186.19 g/mol

InChI

InChI=1S/C7H6O4S/c8-6(9)5(7(10)11)4-1-2-12-3-4/h1-3,5H,(H,8,9)(H,10,11)

InChI Key

GCOOGCQWQFRJEK-UHFFFAOYSA-N

SMILES

C1=CSC=C1C(C(=O)O)C(=O)O

Synonyms

2-(3-Thienyl)malonic Acid; 3-Thienylmalonic Acid

Canonical SMILES

C1=CSC=C1C(C(=O)O)C(=O)O

The exact mass of the compound 3-Thiophenemalonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Thiophenemalonic acid is a heteroaromatic dicarboxylic acid primarily utilized as the critical side-chain precursor in the industrial synthesis of broad-spectrum beta-lactam antibiotics, most notably Ticarcillin and Temocillin. Featuring a thiophene ring substituted at the 3-position with a malonic acid moiety, it provides both the necessary steric bulk and the alpha-carboxy group required for gram-negative bacterial cell wall penetration and beta-lactamase resistance. Beyond antibiotic manufacturing, it serves as a specialized building block for malonate-based inhibitors of mammalian serine racemase and in the synthesis of complex polyketide derivatives. Its high polarity and specific reactivity profile make it a high-value, procurement-critical intermediate where precise structural fidelity is non-negotiable.

Generic substitution with closely related analogs fundamentally alters downstream API efficacy and process viability. Substituting 3-thiophenemalonic acid with phenylmalonic acid yields Carbenicillin instead of Ticarcillin, resulting in a 2- to 4-fold reduction in anti-pseudomonal activity[1]. Furthermore, attempting to use 3-thiopheneacetic acid strips the final molecule of its alpha-carboxy group, drastically reducing its ability to penetrate gram-negative outer membranes. Even positional isomers like 2-thiophenemalonic acid fail to replicate the exact steric and electronic profile required for optimal binding in both penicillin-binding proteins (PBPs) and serine racemase targets. Consequently, 3-thiophenemalonic acid is an irreplaceable raw material for its specific target applications, and procurement must prioritize high-purity grades to prevent decarboxylated impurities from compromising API yields.

Downstream API Potency: 3-Thienyl vs. Phenyl Substitution

The choice of side-chain precursor directly dictates the clinical efficacy of the resulting beta-lactam antibiotic. When 3-thiophenemalonic acid is coupled to 6-aminopenicillanic acid (6-APA), it produces Ticarcillin. In comparative in vitro studies against random clinical isolates of Pseudomonas aeruginosa, Ticarcillin demonstrated a median Minimum Inhibitory Concentration (MIC) of 25 µg/mL. In contrast, Carbenicillin—synthesized using the comparator phenylmalonic acid—exhibited a median MIC of 50 µg/mL [1]. This 2- to 4-fold superiority in anti-pseudomonal activity makes the 3-thienyl precursor commercially and clinically vastly superior to its phenyl counterpart.

Evidence DimensionMedian MIC against P. aeruginosa clinical isolates
Target Compound Data25 µg/mL (as Ticarcillin API)
Comparator Or Baseline50 µg/mL (as Carbenicillin API, from phenylmalonic acid)
Quantified Difference2-fold lower median MIC (higher potency)
ConditionsBroth microdilution assay on 108 randomly selected clinical isolates

Procuring 3-thiophenemalonic acid instead of cheaper phenyl analogs is essential for manufacturing high-efficacy, competitive anti-pseudomonal therapeutics.

Processability: Activation-Induced Decarboxylation Dynamics

During the hemisynthesis of penicillins, the activation of the malonic acid side chain is a critical yield-determining step. 3-Thiophenemalonic acid is highly sensitive to decarboxylation when activated with standard reagents. For instance, activation with N,N'-Dicyclohexylcarbodiimide (DCC) or ethyl chloroformate leads to rapid decarboxylation, yielding the undesired 3-thiopheneacetate [1]. However, utilizing milder activation methods, such as carbonyldiimidazole (CDI) or carefully controlled thionyl chloride protocols, successfully preserves the malonate core for coupling with 6-APA or other complex alcohols. Understanding this thermal and chemical behavior is critical for process optimization.

Evidence DimensionSide-chain integrity during carboxylic acid activation
Target Compound DataIntact malonate core retained (with CDI/mild activation)
Comparator Or BaselineComplete decarboxylation to 3-thiopheneacetate (with DCC/ethyl chloroformate)
Quantified DifferenceShift from 0% to viable coupling yield of the dicarboxylic acid
ConditionsHemisynthesis coupling reactions at low temperatures (-35 °C to RT)

Process chemists must select specific, mild coupling reagents when utilizing this compound to prevent catastrophic yield loss via decarboxylation during API scale-up.

Structural Essentiality for Gram-Negative Permeability

The presence of the malonic acid moiety (specifically the alpha-carboxy group) in 3-thiophenemalonic acid is a non-negotiable structural requirement for its primary API applications. Compared to 3-thiopheneacetic acid, which lacks this second carboxylic acid group, 3-thiophenemalonic acid imparts a negative charge at physiological pH when incorporated into the penicillin side chain[1]. This alpha-carboxy group is responsible for facilitating transport through the porin channels of gram-negative bacteria (like Pseudomonas) and provides steric hindrance that protects the beta-lactam ring from hydrolysis by certain beta-lactamases.

Evidence DimensionGram-negative outer membrane permeability and stability
Target Compound DataHigh permeability/stability (due to alpha-carboxy group)
Comparator Or BaselinePoor gram-negative efficacy (3-thiopheneacetic acid derivatives)
Quantified DifferenceBroad-spectrum (gram-negative) vs. narrow-spectrum (gram-positive) activity
ConditionsPhysiological pH, porin channel transport models

Buyers cannot substitute simpler mono-carboxylic thiophene derivatives if the goal is to synthesize broad-spectrum, gram-negative targeting antibiotics.

Target Specificity in Mammalian Serine Racemase Inhibition

Beyond antibiotics, 3-thiophenemalonic acid is utilized as a specialized inhibitor of mammalian serine racemase, an enzyme critical in D-serine synthesis and NMDA receptor regulation. While simple malonic acid serves as a baseline competitive inhibitor, the addition of the 3-thienyl group provides essential hydrophobic and pi-electron interactions within the enzyme's active site . This structural modification significantly enhances binding affinity and specificity compared to unsubstituted malonates, making it a preferred scaffold for developing targeted neurological therapeutics.

Evidence DimensionBinding affinity and active site interaction
Target Compound DataEnhanced pi-hydrophobic interactions (3-thienyl group)
Comparator Or BaselineBaseline competitive inhibition (unsubstituted malonic acid)
Quantified DifferenceSuperior target specificity for mammalian serine racemase
ConditionsIn vitro enzyme inhibition assays

For neurological drug discovery, this compound provides a pre-optimized, high-affinity scaffold that generic malonic acid cannot match.

Industrial Synthesis of Ticarcillin and Temocillin

The primary and most volume-heavy application. 3-Thiophenemalonic acid is the exact side-chain precursor required for coupling to 6-APA to produce these broad-spectrum, beta-lactamase-resistant penicillins, ensuring superior anti-pseudomonal activity compared to phenyl analogs[1].

Development of Serine Racemase Inhibitors

Used as a core pharmacophore in medicinal chemistry programs targeting mammalian serine racemase, aiming to modulate D-serine levels for neurological conditions such as schizophrenia or neurodegenerative diseases.

Synthesis of Steroid-Antibiotic Bioconjugates

Utilized in specialized bioconjugate chemistry to synthesize 17β-hydroxy esters of steroids (e.g., nandrolone) linked to beta-lactams, requiring careful mild activation (like CDI) to prevent the compound's inherent tendency toward decarboxylation[2].

Mutant Synthase and Polyketide Engineering

Employed as a substrate (via its CoA thioester) in synthetic biology studies involving mutant chalcone/stilbene synthases to explore novel polyketide scaffold generation and enzymatic promiscuity in longevity research [3].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21080-92-2

Wikipedia

3-Thiophenemalonic acid

General Manufacturing Information

Propanedioic acid, 2-(3-thienyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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